molecular formula C12H14BClFNO4 B8129598 4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester

4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester

Cat. No.: B8129598
M. Wt: 301.51 g/mol
InChI Key: ILPGSRIZLITOMM-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Ir-catalyzed borylation of 4-chloro-2-fluoro-3-nitrobenzene, followed by the esterification with pinacol. The reaction conditions often include the use of a suitable base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

    Oxidation: Oxidizing agents (e.g., H2O2, NaIO4).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Aryl halides.

    Oxidation: Phenols.

Scientific Research Applications

4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of chloro, fluoro, and nitro groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Bromo-2-fluoro-3-nitrophenylboronic acid pinacol ester
  • 4-Chloro-2-fluoro-3-methylphenylboronic acid pinacol ester

Uniqueness

4-Chloro-2-fluoro-3-nitrophenylboronic acid pinacol ester is unique due to the combination of chloro, fluoro, and nitro substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of these substituents can also influence the electronic properties of the compound, making it suitable for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-6-8(14)10(9(7)15)16(17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGSRIZLITOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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